molecular formula C7H8ClNO2 B1350376 2-Methylnicotinic acid hydrochloride CAS No. 21636-09-9

2-Methylnicotinic acid hydrochloride

Cat. No.: B1350376
CAS No.: 21636-09-9
M. Wt: 173.6 g/mol
InChI Key: AVVWIRGCRHNVFA-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylnicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylnicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWIRGCRHNVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376471
Record name 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21636-09-9
Record name 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 2-Methylnicotinic Acid Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the spectroscopic techniques used to characterize 2-Methylnicotinic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles and experimental considerations essential for robust compound analysis.

Introduction

2-Methylnicotinic acid, a derivative of niacin (Vitamin B3), and its salts are of significant interest in pharmaceutical research. The hydrochloride salt is often prepared to enhance the solubility and stability of the parent compound. Accurate and comprehensive structural elucidation is a critical step in the development of any active pharmaceutical ingredient (API). Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of 2-Methylnicotinic acid hydrochloride. While direct, comprehensive public data for the hydrochloride salt is limited, this guide will leverage available data for the free acid and established principles of spectroscopic shifts upon salt formation to provide a thorough and predictive analysis.

Molecular Structure and Spectroscopic Implications

The key structural difference between 2-Methylnicotinic acid and its hydrochloride salt is the protonation of the pyridine nitrogen. This seemingly small change has significant and predictable effects on the molecule's electronic environment, which are readily observed in its spectroscopic signatures.

Caption: Chemical structures of 2-Methylnicotinic Acid and its Hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data for 2-Methylnicotinic Acid Hydrochloride

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4~8.6-8.8Doublet~7-8Deshielded due to proximity to the protonated nitrogen.
H-5~7.5-7.7Triplet~7-8
H-6~8.9-9.1Doublet~5-6Most deshielded aromatic proton due to proximity to the protonated nitrogen.
CH₃~2.6-2.8Singlet-
COOH~13-15Broad Singlet-Highly dependent on solvent and concentration.
N⁺-H~14-16Broad Singlet-Exchangeable proton, may not always be observed.

Causality Behind Expected Shifts:

The protonation of the pyridine nitrogen atom significantly deshields the adjacent protons (H-6 and to a lesser extent H-4 and H-5) due to the inductive effect of the positive charge. This results in a downfield shift for all ring protons compared to the free acid.[1] The exact chemical shifts are solvent-dependent.[2]

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of 2-Methylnicotinic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like the carboxylic acid and N⁺-H protons.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different types of carbon atoms in the molecule.

Expected ¹³C NMR Data for 2-Methylnicotinic Acid Hydrochloride

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C-2~150-155Attached to the methyl group.
C-3~130-135Attached to the carboxylic acid group.
C-4~140-145Deshielded by the adjacent protonated nitrogen.
C-5~125-130
C-6~145-150Most deshielded aromatic carbon due to proximity to the protonated nitrogen.
CH₃~20-25
COOH~165-170

Causality Behind Expected Shifts:

Similar to ¹H NMR, the protonation of the nitrogen causes a downfield shift of the ring carbons, particularly those closest to the nitrogen (C-2 and C-6).[1]

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg if necessary).

  • Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Key IR Absorptions for 2-Methylnicotinic Acid Hydrochloride

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)3300-2500BroadOverlaps with N⁺-H and C-H stretches.
N⁺-H stretch2500-2300Broad, MediumCharacteristic of pyridinium salts.[3]
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Methyl)2980-2850Medium
C=O stretch (Carboxylic Acid)1730-1700Strong
C=C and C=N ring stretches1650-1400Medium-StrongThe pattern of these bands is diagnostic of the substitution on the pyridine ring.[3]
N⁺-H bend1550-1480Medium

Causality Behind Key Absorptions:

The most significant feature distinguishing the hydrochloride salt from the free acid is the appearance of the N⁺-H stretching and bending vibrations. The broadness of the O-H and N⁺-H stretches is due to hydrogen bonding. The chloride anion's vibrations are typically below the standard mid-IR range.[4]

Experimental Protocol for FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Select the appropriate spectral range (typically 4000-400 cm⁻¹).

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data for 2-Methylnicotinic Acid Hydrochloride

For routine analysis using techniques like Electrospray Ionization (ESI), the hydrochloride salt will typically dissociate in solution. Therefore, the mass spectrum will show the protonated molecule of the free acid.

  • Molecular Ion (M+H)⁺: m/z 138.0555 (for C₇H₈NO₂⁺)

Fragmentation Pattern:

The fragmentation of 2-Methylnicotinic acid will likely proceed through the loss of small, stable molecules from the protonated parent ion.

MS_Fragmentation Parent [C₇H₇NO₂ + H]⁺ m/z = 138 Frag1 Loss of H₂O [C₇H₅NO]⁺ m/z = 120 Parent->Frag1 - H₂O Frag2 Loss of CO [C₆H₇NOH]⁺ m/z = 110 Parent->Frag2 - CO Frag3 Loss of COOH [C₆H₇N]⁺ m/z = 94 Parent->Frag3 - COOH

Caption: Plausible MS fragmentation pathways for protonated 2-Methylnicotinic Acid.

Experimental Protocol for LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote protonation.

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Use an ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion (m/z 138) and fragmenting it to observe the daughter ions.

Overall Spectroscopic Workflow

A logical workflow ensures comprehensive and efficient characterization of the compound.

Spectroscopic_Workflow Start Sample of 2-Methylnicotinic Acid HCl FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR LCMS LC-MS (Molecular Weight & Purity) Start->LCMS NMR_H1 ¹H NMR (Proton Framework) FTIR->NMR_H1 LCMS->NMR_H1 NMR_C13 ¹³C NMR (Carbon Skeleton) NMR_H1->NMR_C13 Structure_Elucidation Combine Data for Structure Elucidation NMR_C13->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Conclusion

The spectroscopic characterization of 2-Methylnicotinic acid hydrochloride is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While experimental spectra for the hydrochloride salt are not as readily available as for the free acid, a thorough understanding of the predictable spectral changes upon protonation of the pyridine nitrogen allows for a confident and accurate structural assignment. The protocols and expected data presented in this guide provide a robust framework for researchers to approach the analysis of this and similar compounds, ensuring scientific integrity and advancing drug development efforts.

References

  • PubChem. 2-Methylnicotinic acid. [Link]

  • PubChem. Pyridinium chloride. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13, 633-637.
  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 15(7), 301-305.
  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
  • Harmatha, J., & Zuman, P. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3338-3345.
  • Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). [Video]. YouTube. [Link] - Please note that a specific valid URL for a general mass spectrometry overview video is used here as an example.

Sources

Methodological & Application

Application Notes and Protocols for 2-Methylnicotinic Acid Hydrochloride in Laboratory Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methylnicotinic acid hydrochloride in a laboratory setting. This document delves into its fundamental properties, its critical role as a synthetic intermediate in medicinal chemistry, and its derivative's application in cutting-edge molecular biology techniques. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers to adapt and troubleshoot as needed.

Introduction: The Versatility of a Pyridine Carboxylic Acid Derivative

2-Methylnicotinic acid, also known as 2-methylpyridine-3-carboxylic acid, is a heterocyclic compound belonging to the pyridine carboxylic acid family.[1] It serves as a vital building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features, including the carboxylic acid group and the pyridine ring, offer multiple reaction sites for chemical modification, making it a versatile precursor for a wide range of biologically active molecules.[2] Nicotinic acid and its derivatives have garnered significant attention for their diverse therapeutic applications, including in the treatment of diseases like pellagra.[2] In recent years, derivatives of nicotinic acid have been explored for their potential as anticancer, analgesic, and anti-inflammatory agents.[3][4]

The hydrochloride salt of 2-methylnicotinic acid is often used in laboratory settings to improve its stability and handling properties. This guide will focus on the practical applications of 2-methylnicotinic acid hydrochloride, from its use in the synthesis of targeted drug candidates to the advanced application of its imidazolide derivative in RNA structural analysis.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-methylnicotinic acid hydrochloride is paramount for its safe and effective use in the laboratory.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₇NO₂·HCl[3]
Molecular Weight 173.60 g/mol [3]
Appearance White to off-white crystalline powder[5]
Melting Point 227 °C (decomposes)[6]
Purity Typically ≥98%[5][7]
Safety and Handling

2-Methylnicotinic acid hydrochloride is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Application in Medicinal Chemistry: A Key Synthetic Intermediate

2-Methylnicotinic acid is a crucial intermediate in the synthesis of several investigational drugs, including the IKKβ inhibitor ML-120B and the PI3K inhibitor BAY-1082439.[9] This section provides a representative protocol for the amide coupling reaction, a common transformation utilizing 2-methylnicotinic acid in drug synthesis.

Rationale for Use in Amide Coupling

The carboxylic acid moiety of 2-methylnicotinic acid can be readily activated to form an amide bond with a primary or secondary amine. This reaction is fundamental in the synthesis of many pharmaceuticals. The choice of coupling reagent and reaction conditions is critical to ensure high yield and purity of the final product. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.

General Protocol: Amide Coupling for the Synthesis of a Drug Precursor

This protocol outlines the general steps for coupling 2-methylnicotinic acid with an amine, a key step in the synthesis of molecules like ML-120B.

Materials:

  • 2-Methylnicotinic acid hydrochloride

  • Target amine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Anhydrous pyridine or another suitable aprotic solvent (e.g., DMF, DCM)

  • 5% aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add 2-methylnicotinic acid (1.2 eq) followed by EDCI (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the pyridine. b. To the residue, add a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid and stir for 15-30 minutes. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired amide product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Application in Molecular Biology: RNA Structure Probing with a 2-Methylnicotinic Acid Derivative

A derivative of 2-methylnicotinic acid, 2-methylnicotinic acid imidazolide (NAI), has emerged as a powerful tool in molecular biology for probing RNA structure in living cells.[10] NAI is a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent that preferentially acylates the 2'-hydroxyl group of flexible ribonucleotides in an RNA molecule.[11] This differential reactivity provides a nucleotide-resolution map of the RNA's secondary and tertiary structure.

The SHAPE-MaP Workflow: From in-cell Modification to Structural Insights

The SHAPE-MaP (Mutational Profiling) technique utilizes NAI to modify RNA within cells. These modifications are then read out as mutations during reverse transcription, and the resulting cDNA is analyzed by high-throughput sequencing.[5]

SHAPE_MaP_Workflow cluster_cell In-Cell cluster_lab Laboratory Workflow cluster_analysis Data Analysis A 1. Cell Culture B 2. NAI Treatment (RNA Modification) A->B Incubate with NAI C 3. RNA Extraction B->C Lyse cells D 4. Reverse Transcription (Mutation Introduction) C->D E 5. Library Preparation & Sequencing D->E F 6. Sequence Alignment E->F G 7. Mutation Rate Calculation F->G H 8. RNA Structure Modeling G->H

Caption: Workflow for in-cell RNA structure probing using SHAPE-MaP with NAI.

Protocol: In-Cell RNA Structure Probing with NAI

This protocol is adapted from established SHAPE-MaP procedures and provides a framework for probing RNA structure in cultured mammalian cells.[5][12]

Materials:

  • Cultured mammalian cells

  • 2-Methylnicotinic acid imidazolide (NAI)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and associated buffers

  • Reagents for cDNA library preparation and sequencing

Procedure:

  • Cell Culture and Treatment: a. Plate cells to achieve a desired confluency on the day of the experiment. b. Prepare a stock solution of NAI in anhydrous DMSO. A typical stock concentration is 1 M. c. Aspirate the culture medium and wash the cells once with pre-warmed PBS. d. Add pre-warmed PBS containing the desired final concentration of NAI (e.g., 100 mM) to the cells. For a negative control, add PBS with an equivalent volume of DMSO. e. Incubate the cells at 37 °C for a defined period (e.g., 15 minutes).[12] The optimal incubation time and NAI concentration may need to be determined empirically for different cell lines.

  • RNA Extraction: a. Immediately after incubation, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol). b. Resuspend the purified RNA pellet in nuclease-free water.

  • Reverse Transcription and Library Preparation: a. Perform reverse transcription on the extracted RNA. The 2'-O-adducts formed by NAI will cause the reverse transcriptase to introduce mutations (mismatches, insertions, or deletions) at the modification sites. b. Prepare sequencing libraries from the resulting cDNA.

  • Sequencing and Data Analysis: a. Sequence the libraries using a high-throughput sequencing platform. b. Align the sequencing reads to a reference transcriptome. c. Calculate the mutation rate at each nucleotide position for both the NAI-treated and control samples. d. The SHAPE reactivity for each nucleotide is determined by subtracting the background mutation rate (from the control sample) from the mutation rate of the NAI-treated sample. e. Use the calculated SHAPE reactivities as constraints to guide computational modeling of the RNA secondary structure.

Analytical Characterization of 2-Methylnicotinic Acid

Ensuring the purity and identity of 2-methylnicotinic acid is crucial for its successful application. The following are standard analytical methods for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of 2-methylnicotinic acid.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~263 nm).[13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation of the identity of 2-methylnicotinic acid.

Expected NMR Signals (¹H NMR, 400 MHz, CDCl₃ for the methyl ester):

  • δ 8.54 (dd, J=4.8, 1.7 Hz, 1H): Proton on the pyridine ring.

  • δ 8.12 (dd, J=7.9, 1.7 Hz, 1H): Proton on the pyridine ring.

  • δ 7.15 (dd, J=7.9, 4.8 Hz, 1H): Proton on the pyridine ring.

  • δ 3.92 (s, 3H): Methyl ester protons.

  • δ 2.82 (s, 3H): Methyl group protons at the 2-position.

Note: The chemical shifts for 2-methylnicotinic acid itself will vary depending on the solvent and pH.

Conclusion and Future Perspectives

2-Methylnicotinic acid hydrochloride is a valuable and versatile reagent in the modern research laboratory. Its utility as a key building block in the synthesis of complex pharmaceutical agents is well-established. Furthermore, the innovative application of its imidazolide derivative, NAI, in SHAPE-MaP has opened new avenues for investigating the intricate world of RNA structure and function within the native cellular environment. As our understanding of the biological roles of RNA continues to expand, the demand for precise and reliable tools like NAI will undoubtedly grow. The protocols and information provided in these application notes are intended to serve as a solid foundation for researchers to confidently and effectively incorporate 2-methylnicotinic acid hydrochloride and its derivatives into their experimental workflows, thereby contributing to advancements in both drug discovery and fundamental molecular biology.

References

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  • Delgado-Garcia, L., et al. (2024). Abstract 2085: Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI). Journal of Biological Chemistry, 300(3), 106597. (URL: [Link])

  • Kaur, M., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Drug Discovery Technologies, 17(4), 485-505. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. (URL: [Link])

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  • Yang, Y., et al. (2022). In-cell RNA structure probing with SHAPE-MaP. Nature Communications, 13(1), 1-15. (URL: [Link])

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  • Marinus, T., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7935. (URL: [Link])

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Sources

Application Notes and Protocols for In vivo SHAPE Reagents in Live Cell RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Decoding the Dynamic RNA Structurome in its Native Environment

For decades, our understanding of RNA has evolved from a simple messenger molecule to a master regulator of cellular processes. The function of an RNA molecule is intricately linked to its three-dimensional structure.[1][2] However, predicting these structures from sequence alone remains a significant challenge.[3] Furthermore, RNA structures are not static; they are dynamic entities that fold and refold in response to cellular signals, interactions with proteins, and other environmental cues.[1] To truly understand RNA function, we must visualize its structure within the complex and crowded environment of a living cell.[4][5]

In vivo Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) has emerged as a powerful technology to probe RNA structure at single-nucleotide resolution directly within living cells.[2][6] This technique utilizes cell-permeable electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, single-stranded ribonucleotides.[7][8] The resulting adducts can then be identified using a specialized reverse transcription method coupled with high-throughput sequencing, providing a quantitative measure of nucleotide flexibility that is used to infer RNA secondary structure.[9][10]

This comprehensive guide provides a detailed overview of in vivo SHAPE reagents, their mechanisms of action, and a step-by-step protocol for performing SHAPE-MaP (Mutational Profiling) experiments in live cells. It is designed for researchers, scientists, and drug development professionals seeking to unravel the complexities of RNA structure and its role in health and disease.

The Principle of In Vivo SHAPE: A Window into RNA Flexibility

The core of SHAPE chemistry lies in the differential reactivity of the 2'-hydroxyl group of the ribose sugar in RNA. In conformationally constrained nucleotides, such as those within a double-stranded helix, the 2'-hydroxyl group is less reactive. Conversely, in flexible, single-stranded regions, the 2'-hydroxyl group is more available for acylation by a SHAPE reagent.[8][11]

This acylation event creates a bulky adduct on the RNA backbone. In the SHAPE-MaP workflow, this adduct is detected during reverse transcription. Specialized reverse transcriptase enzymes and reaction conditions are used that cause the polymerase to misincorporate a nucleotide opposite the modified base, effectively creating a mutation in the resulting cDNA.[9][12] By sequencing the cDNA library and comparing the mutation rates at each nucleotide position between a reagent-treated sample and a control sample, a "reactivity profile" of the RNA can be generated.[9][13] High reactivity corresponds to flexible, likely single-stranded regions, while low reactivity indicates constrained, likely double-stranded or protein-bound regions.

SHAPE_Mechanism cluster_RNA RNA Backbone cluster_Reaction Chemical Probing in Live Cell Unstructured_RNA Single-Stranded RNA (Flexible Nucleotide) Acylation 2'-O-Acylation Adduct Unstructured_RNA->Acylation Structured_RNA Double-Stranded RNA (Constrained Nucleotide) No_Reaction Low Reactivity Structured_RNA->No_Reaction SHAPE_Reagent In vivo SHAPE Reagent SHAPE_Reagent->Unstructured_RNA High Reactivity SHAPE_Reagent->Structured_RNA Low Reactivity

Caption: Mechanism of SHAPE reagent interaction with RNA.

A Comparative Guide to In Vivo SHAPE Reagents

The choice of SHAPE reagent is critical for a successful in vivo experiment. An ideal reagent should be highly cell-permeable, exhibit low toxicity, react with all four nucleotides without significant bias, and have a high signal-to-noise ratio.[12][14] Several reagents have been developed and validated for in vivo use, each with its own set of characteristics.

ReagentChemical NameKey AdvantagesConsiderations
NAI 2-methylnicotinic acid imidazolideLow toxicity, high cell-permeability, reacts with all four nucleotides without bias.[14]Can exhibit lower signal in some cell types compared to newer reagents.[7]
1M7 1-methyl-7-nitroisatoic anhydrideWell-validated with good discrimination of unpaired and paired nucleotides.[7]Lower signal and higher background in in vivo measurements compared to NAI.[15]
5NIA 5-nitroisatoic anhydrideFavorable properties for MaP experiments with excellent discrimination of most unpaired and paired nucleotides.[7]A newer reagent with a growing body of literature.
NAI-N3 Azide-containing NAI analogEnables signal enrichment.[15]Similar to NAI, provides markedly greater signals with lower background than 1M7 in vivo.[15]
2A3 2-aminopyridine-3-carboxylic acid imidazolideSignificantly outperforms NAI in vivo, especially in bacteria, due to increased cell permeability and reactivity.[3][12][16] Yields more accurate structure predictions.[3][16]A more recently developed reagent, though showing great promise.[3]

For general in vivo applications, NAI has been a reliable choice due to its low toxicity and unbiased reactivity.[14] However, for researchers seeking higher signal-to-noise ratios and improved accuracy, particularly in challenging cell types like bacteria, the newer reagent 2A3 is a compelling alternative.[3][12][16]

Detailed Protocol: In Vivo SHAPE-MaP for Live Cell RNA Structure Analysis

This protocol provides a comprehensive workflow for probing RNA structure in cultured mammalian cells using an in vivo SHAPE reagent, followed by library preparation for high-throughput sequencing.

Part A: In-Cell RNA Modification

Causality: The goal of this stage is to introduce the SHAPE reagent to the living cells for a brief period, allowing it to modify accessible RNA nucleotides before cellular processes are significantly perturbed. The choice of incubation time and reagent concentration is a critical balance between achieving sufficient modification and minimizing cell stress or death.

  • Cell Culture and Plating:

    • Culture your mammalian cells of interest under standard conditions to mid-log phase.

    • Plate approximately 1-5 million cells per condition (e.g., in a 6-well or 10 cm plate) to ensure sufficient RNA yield. The exact number will depend on the cell type and the abundance of the RNA of interest.

  • Preparation of SHAPE Reagent Stock:

    • Prepare a fresh stock solution of your chosen SHAPE reagent (e.g., NAI or 2A3) in anhydrous DMSO. A typical stock concentration is 1 M.

    • Self-Validating Step: Ensure the DMSO is anhydrous, as SHAPE reagents are sensitive to hydrolysis.

  • In-Cell Probing:

    • Aspirate the growth medium from the cells.

    • Gently wash the cells once with pre-warmed, serum-free medium or PBS.

    • Add pre-warmed, serum-free medium to the cells.

    • Add the SHAPE reagent to the medium to the desired final concentration (typically 5-100 mM, requires optimization). For the negative control, add an equivalent volume of DMSO.

    • Incubate at 37°C for a short duration (typically 5-15 minutes). This time should be optimized to maximize the signal-to-noise ratio.

    • Expertise Insight: Shorter incubation times are generally preferred to capture a snapshot of the RNA structurome without inducing significant cellular responses to the reagent.

  • Quenching the Reaction:

    • Immediately aspirate the medium containing the SHAPE reagent.

    • Wash the cells twice with ice-cold PBS to quench the reaction and prepare for cell lysis.

Part B: RNA Isolation and Quality Control

Causality: Rapid and efficient RNA extraction is crucial to preserve the modification pattern introduced in the previous step and prevent RNA degradation.

  • Cell Lysis and RNA Extraction:

    • Lyse the cells directly in the plate using a TRIzol-based reagent or a column-based RNA extraction kit, following the manufacturer's instructions.

    • Trustworthiness: It is critical to work quickly and in an RNase-free environment to maintain RNA integrity.

  • RNA Purification:

    • Perform a DNase treatment to remove any contaminating genomic DNA.

    • Purify the RNA using your chosen method. Ensure the final RNA is of high purity (A260/280 ratio of ~2.0 and A260/230 ratio of >1.8).

  • Quality Control:

    • Assess the integrity of the purified RNA using a Bioanalyzer or similar capillary electrophoresis system. A high RNA Integrity Number (RIN) is desirable.

Part C: SHAPE-MaP Library Preparation and Sequencing

Causality: This stage converts the SHAPE adduct information into a format that can be read by a sequencer. The mutational profiling reverse transcription is the key step where adducts are "read" as mutations.

  • Reverse Transcription (RT) with Mutational Profiling:

    • Set up two RT reactions for each RNA sample: one for the SHAPE-modified RNA and one for the DMSO control RNA.

    • Use a reverse transcriptase and buffer conditions optimized for mutational profiling (e.g., Superscript II or III with MnCl2 instead of MgCl2).

    • The presence of Mn2+ ions reduces the fidelity of the reverse transcriptase, enhancing the misincorporation rate at the site of the SHAPE adduct.[12]

    • Anneal gene-specific primers or random hexamers to the RNA.

    • Perform the reverse transcription reaction according to established MaP protocols.

  • Library Preparation and Sequencing:

    • The resulting cDNA is then used as a template for PCR amplification.

    • Construct sequencing libraries using a standard kit (e.g., Illumina's Nextera XT).[13]

    • Perform high-throughput sequencing on an Illumina platform.

SHAPE_MaP_Workflow Live_Cells 1. Live Cells in Culture Probing 2. Treat with in vivo SHAPE Reagent Live_Cells->Probing RNA_Extraction 3. RNA Extraction and Purification Probing->RNA_Extraction RT 4. Reverse Transcription (Mutational Profiling) RNA_Extraction->RT Library_Prep 5. Sequencing Library Preparation RT->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis and Structure Modeling Sequencing->Data_Analysis

Caption: The experimental workflow for in vivo SHAPE-MaP.

Computational Analysis of SHAPE-MaP Data

Causality: The raw sequencing data contains the mutation information that reflects the RNA structure. A robust bioinformatics pipeline is required to process this data, calculate reactivity scores, and use these scores as constraints to predict the most likely RNA secondary structure.

  • Data Preprocessing:

    • Trim adapter sequences and filter for high-quality reads from the raw sequencing data.

  • Alignment and Mutation Counting:

    • Align the processed reads to the reference transcriptome.

    • Use specialized software like ShapeMapper to analyze the aligned reads.[17] ShapeMapper is designed to identify and count mutations at each nucleotide position, comparing the mutation rates in the SHAPE-treated sample to the control sample.[9][17]

  • Calculation of SHAPE Reactivities:

    • The software calculates a raw reactivity score for each nucleotide based on the background-subtracted mutation rate.

    • These raw scores are then normalized to produce the final SHAPE reactivity profile.

  • RNA Structure Modeling:

    • The generated SHAPE reactivity profile is used as a set of pseudo-energy constraints to guide RNA secondary structure prediction algorithms.

    • Software such as SuperFold or the RNAstructure package can incorporate these experimental data to generate a single, most probable secondary structure or a landscape of possible structures.[17]

Data_Analysis_Workflow Raw_Reads 1. Raw Sequencing Reads (.fastq) Preprocessing 2. Adapter Trimming & Quality Filtering Raw_Reads->Preprocessing Alignment 3. Alignment to Reference Transcriptome Preprocessing->Alignment Mutation_Profiling 4. Mutation Counting (e.g., ShapeMapper) Alignment->Mutation_Profiling Reactivity_Calculation 5. SHAPE Reactivity Profile Generation Mutation_Profiling->Reactivity_Calculation Structure_Modeling 6. RNA Secondary Structure Prediction (e.g., SuperFold) Reactivity_Calculation->Structure_Modeling

Caption: The computational workflow for SHAPE-MaP data analysis.

Conclusion and Future Outlook

In vivo SHAPE-MaP provides an unprecedented view of the RNA structurome in its native cellular context. The development of new and improved reagents like 2A3 continues to enhance the accuracy and applicability of this technique across diverse biological systems.[3][16] By combining wet-lab chemical probing with sophisticated computational analysis, researchers can now investigate how RNA structure dictates function, how these structures are modulated by cellular factors, and how they are implicated in disease. This powerful approach is poised to accelerate discoveries in RNA biology and aid in the development of novel RNA-targeted therapeutics.

References

  • In Vivo SHAPE Reagent for Live Cell RNA Structure Analysis | 03-310 - Merck Millipore. (URL: )
  • Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies | Biochemistry - ACS Public
  • Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - ResearchG
  • A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy | Nucleic Acids Research | Oxford Academic. (URL: )
  • Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed. (2016-11-22). (URL: )
  • A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - Oxford Academic. (2021-01-04). (URL: )
  • The Mechanisms of RNA SHAPE Chemistry - PMC - PubMed Central - NIH. (URL: )
  • Probing RNA Structure In Vivo - PMC - NIH. (2019-09-13). (URL: )
  • In-cell RNA structure probing with SHAPE-MaP - PMC - PubMed Central - NIH. (URL: )
  • A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PubMed. (2021-04-06). (URL: )
  • In-cell RNA structure probing with SHAPE-MaP - PubMed - NIH. (2018-05-03). (URL: )
  • Probing the dynamic RNA structurome and its functions - PMC - PubMed Central. (2022-11-08). (URL: )
  • Consistent features observed in structural probing data of eukaryotic RNAs | NAR Genomics and Bioinformatics | Oxford Academic. (2025-01-30). (URL: )
  • Mapping circular RNA structures in living cells by SHAPE-MaP - ResearchG
  • The mechanisms of RNA SHAPE chemistry | Request PDF - ResearchG
  • From the genome-wide in vivo RNA structure probing data to... - Yiliang Ding - YouTube. (2020-09-11). (URL: )
  • SHAPE-Map - Illumina. (URL: )
  • Progress and challenges for chemical probing of RNA structure inside living cells - CDC Stacks. (2016-10-18). (URL: )
  • Sequencing-based analysis of RNA structures in living cells with 2A3 via SHAPE-MaP. (URL: )

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Probing RNA Structure with 2-Methylnicotinic Acid Imidazolide (NAI): Application Notes and Protocols for SHAPE-MaP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Language of RNA Structure

The central dogma of molecular biology has long focused on the linear sequence of nucleic acids. However, it is the intricate three-dimensional architecture of ribonucleic acid (RNA) that dictates its diverse and critical functions within the cell. From the catalytic core of the ribosome to the regulatory logic of riboswitches and the targeting specificity of CRISPR systems, RNA structure is inextricably linked to its biological role. Understanding this structural landscape is paramount for fundamental research and the development of novel therapeutics that target RNA.

Chemical probing, coupled with high-throughput sequencing, has emerged as a powerful methodology for elucidating RNA structure at single-nucleotide resolution, both in controlled in vitro environments and within the complex milieu of living cells.[1] Among the arsenal of chemical probes, those utilized in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) have become particularly valuable. SHAPE reagents acylate the 2'-hydroxyl group of the ribose backbone in a manner that is dependent on the local nucleotide flexibility.[2] Highly flexible or single-stranded regions are readily modified, while nucleotides constrained by base-pairing or protein interactions react to a lesser extent.

Principles of NAI-based SHAPE-MaP

The SHAPE-MaP workflow using NAI can be conceptualized as a four-stage process: RNA modification, mutational reverse transcription, sequencing, and data analysis.

  • RNA Modification with NAI: NAI is an electrophilic reagent that reacts with the 2'-hydroxyl group of RNA, forming a bulky adduct. This reaction occurs preferentially at conformationally dynamic nucleotides, which are typically found in single-stranded regions and loops.

  • Mutational Profiling (MaP): The sites of NAI modification are identified through a specialized reverse transcription (RT) reaction. In the presence of manganese ions (Mn²⁺), the reverse transcriptase enzyme becomes more error-prone when it encounters a bulky adduct on the RNA template. Instead of terminating, the enzyme often "reads through" the modified site, incorporating a non-complementary nucleotide into the newly synthesized complementary DNA (cDNA) strand.[3][4] This results in a "mutation" in the cDNA sequence at the position of the NAI adduct.

  • High-Throughput Sequencing: The resulting cDNA library, which now contains a mutational record of the NAI modification sites, is subjected to next-generation sequencing (NGS).

  • Data Analysis: The sequencing reads are aligned to a reference transcriptome. The frequency of mutations at each nucleotide position is then quantified and normalized to generate a reactivity profile. These reactivity scores serve as experimental restraints to guide computational algorithms in predicting the secondary structure of the RNA.[5]

Figure 1: Overall workflow of SHAPE-MaP using NAI.

Advantages and Considerations for Using NAI

NAI has emerged as a valuable tool for RNA structure probing, but like any reagent, it has its own set of characteristics that researchers should consider.

FeatureAdvantagesDisadvantages/Considerations
Cell Permeability Excellent, making it highly suitable for in cellulo experiments in a variety of cell types.May require optimization of concentration and incubation time for different cell lines.
Reactivity Half-life Relatively long half-life allows for sufficient time to penetrate cells and modify RNA.Requires a specific quenching step to stop the reaction. Unquenched NAI can continue to react after cell lysis, leading to artifacts.
Nucleotide Bias Generally low, reacting with all four nucleotides.Some studies suggest a slight bias in reactivity, which should be considered during data interpretation.
Signal-to-Noise Can provide high signal-to-noise ratios, especially in in-cell experiments where other reagents may be less effective.Background mutation rates from the reverse transcriptase must be accounted for by including a no-reagent control.

Detailed Experimental Protocols

The following sections provide detailed protocols for RNA structure profiling using NAI for both in vitro transcribed RNA and for RNA within living cells.

Protocol 1: In Vitro SHAPE-MaP of Transcribed RNA

This protocol is designed for the structural analysis of a specific RNA molecule that has been produced by in vitro transcription.

1. RNA Preparation and Folding:

  • In Vitro Transcription: Synthesize the RNA of interest using a standard T7 RNA polymerase run-off transcription reaction.[6][7][8][9][10] Purify the transcript using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.

  • RNA Folding:

    • Resuspend the purified RNA in nuclease-free water.

    • Prepare a 2X RNA folding buffer. A common starting point is 200 mM HEPES (pH 8.0), 200 mM NaCl, and 20 mM MgCl₂. The optimal buffer composition may vary depending on the RNA being studied.

    • In a final volume of 50 µL, combine 2-5 pmol of RNA with 25 µL of 2X folding buffer and nuclease-free water.

    • Denature the RNA by heating at 95°C for 3 minutes, then place on ice for 2 minutes.

    • Allow the RNA to fold by incubating at 37°C for 20-30 minutes.

2. NAI Modification:

  • Prepare a fresh 1 M stock solution of NAI in anhydrous dimethyl sulfoxide (DMSO).

  • Set up three reactions for each RNA:

    • (+) NAI: Add NAI stock solution to the folded RNA to a final concentration of 100 mM.

    • (-) NAI (No-reagent control): Add an equivalent volume of DMSO to the folded RNA. This control is crucial for determining the background mutation rate of the reverse transcriptase.

    • Denaturing Control: To a separate aliquot of RNA, add a denaturing buffer (e.g., 50% formamide) and heat to 95°C for 1 minute before adding NAI. This control helps in the normalization of reactivity data.

  • Incubate all reactions at 37°C for 10-15 minutes.

  • Quench the reaction by adding a quenching agent such as dithiothreitol (DTT) to a final concentration of 100-200 mM or β-mercaptoethanol.

  • Purify the modified RNA using a suitable method, such as ethanol precipitation or a spin column, to remove the NAI and quenching agent.

3. Mutational Profiling Reverse Transcription:

  • To the purified, modified RNA (approximately 1-2 pmol), add a gene-specific reverse transcription primer.

  • Anneal the primer by heating to 65°C for 5 minutes and then cooling to 37°C.

  • Prepare a master mix for the reverse transcription reaction. The final concentrations in a 20 µL reaction should be:

    • 50 mM Tris-HCl (pH 8.0)

    • 75 mM KCl

    • 6 mM MnCl₂ (This is a critical component for mutational profiling)[3][4]

    • 10 mM DTT

    • 0.5 mM of each dNTP

    • 200 units of a suitable reverse transcriptase (e.g., SuperScript II or III)

  • Add the master mix to the RNA-primer mixture and incubate at 42°C for 1.5 to 3 hours.[3]

  • Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

4. Library Preparation and Sequencing:

  • The resulting cDNA can be used as input for a standard next-generation sequencing library preparation protocol, such as those for Illumina platforms.[6][11] This typically involves second-strand synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.[12][13]

  • During PCR amplification, it is important to use a high-fidelity polymerase and a minimal number of cycles to avoid introducing biases.

  • Sequence the prepared libraries on an Illumina sequencer, generating paired-end reads of sufficient length to cover the region of interest.

Protocol 2: In Cellulo SHAPE-MaP

This protocol allows for the probing of RNA structures within their native cellular environment.

1. Cell Culture and NAI Treatment:

  • Culture cells to the desired confluency in appropriate growth medium.

  • Prepare a fresh 1 M stock solution of NAI in anhydrous DMSO.

  • For each condition, prepare two sets of cells:

    • (+) NAI: Add the NAI stock solution directly to the cell culture medium to a final concentration of 100 mM.

    • (-) NAI (No-reagent control): Add an equivalent volume of DMSO to the cell culture medium.

  • Incubate the cells at 37°C for 10-15 minutes.

  • Quench the reaction by adding a cell-permeable quenching agent like β-mercaptoethanol to the medium.

  • Immediately place the cells on ice and wash twice with ice-cold phosphate-buffered saline (PBS).

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a method that preserves RNA structure as much as possible. Avoid harsh denaturants like those found in some commercial RNA extraction kits until after the reverse transcription step.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Purify the RNA using a suitable method.

3. Reverse Transcription, Library Preparation, and Sequencing:

  • Follow the same procedures for mutational profiling reverse transcription (Protocol 1, Step 3) and library preparation and sequencing (Protocol 1, Step 4) as described for the in vitro protocol. For transcriptome-wide analysis, random primers can be used instead of gene-specific primers during the reverse transcription step.[3]

Data Analysis and Interpretation

The analysis of SHAPE-MaP data involves a computational pipeline to convert raw sequencing reads into a reactivity profile, which is then used to model RNA secondary structure. The ShapeMapper2 software is a widely used and robust tool for this purpose.[14][15]

Data_Analysis_Pipeline fastq Raw FASTQ Files (+) NAI, (-) NAI, (Denaturing) qc Quality Control Trim adapters and low-quality reads fastq->qc align Alignment Map reads to reference sequence (e.g., using Bowtie2) qc->align shapemapper ShapeMapper2 Analysis Mutation Counting Background Subtraction Normalization align->shapemapper profile Reactivity Profile Per-nucleotide reactivity scores shapemapper->profile folding Structure Modeling Use reactivity as pseudo-energy constraints (e.g., RNAstructure) profile->folding structure Secondary Structure Model folding->structure

Figure 2: A simplified data analysis pipeline for SHAPE-MaP experiments.

1. Pre-processing of Sequencing Data:

  • Raw sequencing reads in FASTQ format should be assessed for quality.

  • Adapter sequences and low-quality bases should be trimmed using tools like Trimmomatic or Cutadapt.

2. Alignment:

  • The processed reads are then aligned to the reference genome or transcriptome using a splice-aware aligner such as STAR or Bowtie2. ShapeMapper2 integrates Bowtie2 for this purpose.[16]

3. Mutation Counting and Reactivity Calculation with ShapeMapper2:

  • ShapeMapper2 takes the alignment files (in SAM/BAM format) as input.

  • It identifies mutations (mismatches, insertions, and deletions) in the aligned reads for both the (+) NAI and (-) NAI samples.

  • The software calculates the mutation rate at each nucleotide position.

  • The background mutation rate from the (-) NAI sample is subtracted from the mutation rate of the (+) NAI sample.

  • The resulting reactivity values are then normalized. A common method is to set the average reactivity of the top 5-10% most reactive nucleotides to 1.0.

A basic ShapeMapper2 command might look like this:

4. Secondary Structure Modeling:

  • The output from ShapeMapper2 is a reactivity file that can be used as a pseudo-energy constraint in RNA secondary structure prediction software, such as RNAstructure.[3]

  • These constraints guide the folding algorithm to favor structures that are consistent with the experimental data, significantly improving the accuracy of the prediction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low mutation rates in (+) NAI sample - Inefficient NAI modification (reagent degradation, insufficient concentration).- Inefficient reverse transcription or read-through of adducts.- Highly structured RNA with few flexible regions.- Use fresh NAI stock.- Optimize NAI concentration and incubation time.- Ensure the reverse transcription buffer contains the correct concentration of MnCl₂.- Verify RNA integrity before the experiment.
High background mutation rates in (-) NAI sample - Error-prone reverse transcriptase or non-optimal RT conditions.- Presence of endogenous RNA modifications.- Poor quality of input RNA.- Use a high-fidelity reverse transcriptase for the (-) NAI control if possible, or ensure RT conditions are optimal.- Be aware of known modification sites in the RNA of interest.- Ensure high-quality, intact RNA is used.
No difference between (+) and (-) NAI samples - NAI did not enter the cells (in cellulo).- NAI was inactive.- Quenching was not effective, and modification occurred after lysis.- Verify cell permeability with a positive control.- Use fresh NAI.- Ensure quenching is performed immediately and effectively.
Low sequencing library yield - Insufficient input RNA.- Inefficient reverse transcription or library preparation steps.- Start with a sufficient amount of RNA.- Optimize the reverse transcription and library preparation protocols.

Conclusion

2-Methylnicotinic acid imidazolide (NAI) is a powerful and versatile reagent for probing RNA structure, particularly within the context of living cells. When combined with the mutational profiling (SHAPE-MaP) readout, it provides a robust and high-throughput method for obtaining single-nucleotide resolution structural information. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully apply this technology to their own systems of interest, paving the way for a deeper understanding of the intricate world of RNA structure and function.

References

  • Siegfried, N. A., Busan, S., Rice, G. M., Nelson, J. A., & Weeks, K. M. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature methods, 11(9), 959–965. [Link]

  • Busan, S., & Weeks, K. M. (2018). Accurate detection of chemical modifications in RNA by mutational profiling (MaP) with ShapeMapper 2. RNA (New York, N.Y.), 24(2), 143–148. [Link]

  • Illumina, Inc. (n.d.). SHAPE-Map. Illumina. [Link]

  • Busan, S., & Weeks, K. M. (n.d.). ShapeMapper2 Analysis Steps. GitHub. [Link]

  • Lucks, J. B., Mortimer, S. A., Trapnell, C., Luo, S., Aviran, S., Schroth, G. P., Pachter, L., Doudna, J. A., & Arkin, A. P. (2011). Mapping RNA structure in vitro with SHAPE chemistry and next-generation sequencing (SHAPE-Seq). Proceedings of the National Academy of Sciences of the United States of America, 108(27), 11063–11068. [Link]

  • Hajdin, C. E., Bellaousov, S., Huggins, W., Leonard, C. W., Mathews, D. H., & Weeks, K. M. (2013). Accurate SHAPE-directed RNA secondary structure modeling. Proceedings of the National Academy of Sciences of the United States of America, 110(27), 11069–11074. [Link]

  • GitHub. (n.d.). Weeks-UNC/shapemapper2. [Link]

  • Knome, Inc. (2013). Library construction for next-generation sequencing: Overviews and challenges. Journal of visualized experiments : JoVE, (80), 50337. [Link]

  • Gallo, S., Furler, M., & Sigel, R. K. (2005). In vitro Transcription and Purification of RNAs of Different Size. CHIMIA International Journal for Chemistry, 59(11), 812-816. [Link]

  • Smola, M. J., Christy, T. W., & Weeks, K. M. (2015). In-cell RNA structure probing with SHAPE-MaP. Nature protocols, 10(11), 1643–1669. [Link]

  • Arnold, E. B., Cohn, D., Bose, E., Klingler, D., Wolfe, G., & Jones, A. N. (2022). In vitro transcription and purification of RNA. Bio-protocol, 12(15), e4490. [Link]

  • Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Methods in enzymology, 609, 267–289. [Link]

  • Beckert, B., & Masquida, B. (2011). RNA synthesis and purification for structural studies. Methods in molecular biology (Clifton, N.J.), 703, 29–43. [Link]

  • QIAGEN. (n.d.). NGS library preparation. [Link]

  • Li, L., & Frank, A. T. (2018). Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. Journal of visualized experiments : JoVE, (138), 57934. [Link]

  • Rice, G. M., Busan, S., & Weeks, K. M. (2019). Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry, 58(22), 2631–2640. [Link]

  • Ganser, L. R., Kelly, M. L., Herschlag, D., & Al-Hashimi, H. M. (2019). SHAPE Profiling to Probe Group II Intron Conformational Dynamics During Splicing. Methods in molecular biology (Clifton, N.J.), 1961, 159–173. [Link]

  • Illumina, Inc. (n.d.). NGS Library Preparation: 3 Key Technologies. [Link]

  • Kutchko, K. M., & Madden, B. J. (2020). Using SHAPE-MaP To Model RNA Secondary Structure and Identify 3′UTR Variation in Chikungunya Virus. Journal of virology, 94(24), e01347-20. [Link]

  • Kielpinski, M., & Vinther, J. (2014). The evaluation of SHAPE-MaP RNA structure probing protocols reveals a novel role of Mn2+ in the detection of 2'-OH adducts. International journal of molecular sciences, 15(5), 8444–8466. [Link]

  • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in enzymology, 180, 51–62. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-Methylnicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Mechanisms of 2-Methylnicotinic Acid Hydrochloride

2-Methylnicotinic acid hydrochloride, a derivative of nicotinic acid (Niacin), is a valuable pharmacological tool for investigating the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a critical regulator of metabolic and inflammatory pathways, making it a compelling target for drug discovery in areas such as dyslipidemia, atherosclerosis, and neuro-inflammation.[1] Activation of this receptor, which is predominantly coupled to Gi/Go proteins, initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and recruitment of β-arrestin.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for characterizing the pharmacological activity of 2-Methylnicotinic acid hydrochloride and other GPR109A agonists. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

A Word on 2-Methylnicotinic Acid Hydrochloride

Before commencing any experimental work, it is crucial to be familiar with the properties and safety considerations of 2-Methylnicotinic acid hydrochloride.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂[3]
Molecular Weight 173.60 g/mol [3]
Appearance Off-white to light brown powder[2]
Solubility Soluble in water.Inferred from hydrochloride salt nature
Purity ≥98%[2]

Safety Precautions: 2-Methylnicotinic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

The Central Player: GPR109A Signaling

Understanding the GPR109A signaling pathway is fundamental to designing and interpreting cell-based assays for 2-Methylnicotinic acid hydrochloride. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi proteins. This activation results in two primary downstream signaling branches: the Gαi-mediated pathway and the β-arrestin-mediated pathway.

GPR109A_Signaling cluster_cytosol Cytosol 2-MNA 2-Methylnicotinic Acid Hydrochloride GPR109A GPR109A 2-MNA->GPR109A Binds Gi Gi Protein (αβγ) GPR109A->Gi Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 Generates G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases

Figure 1: GPR109A Signaling Cascade. Agonist binding to GPR109A activates the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. The Gβγ subunit can activate PLC, leading to IP3-mediated calcium release. The activated receptor also recruits β-arrestin.

Experimental Foundation: Cell Line Selection and Preparation

The choice of cell line is a critical determinant of assay success. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are industry standards for recombinant GPCR assays due to their robust growth characteristics and low endogenous expression of many GPCRs.[5]

Protocol: Generation of a Stable GPR109A-Expressing Cell Line

This protocol outlines the generation of a stable cell line using Lipofectamine LTX for transfection, a widely used and effective method.

Materials:

  • CHO-K1 or HEK293 cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Expression vector containing full-length human GPR109A cDNA with a selection marker (e.g., puromycin or hygromycin resistance)

  • Lipofectamine™ LTX Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Selection antibiotic (e.g., puromycin)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed 4 x 10⁴ cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 50-80% confluent on the day of transfection.[6][7]

  • DNA-Lipofectamine Complex Formation:

    • For each well, dilute 2.5 µg of the GPR109A expression vector into 500 µL of Opti-MEM™ I medium.

    • Add 5-10 µL of Lipofectamine™ LTX to the diluted DNA solution, mix gently, and incubate for 25 minutes at room temperature.[6]

  • Transfection: Add the DNA-Lipofectamine™ LTX complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 hours.

  • Selection:

    • After 48 hours, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate concentration of the selection antibiotic (to be determined by a kill curve).

    • Replace the selection medium every 3-4 days to remove dead cells and select for resistant colonies.

  • Expansion and Validation: Once distinct colonies appear, isolate and expand them. Validate GPR109A expression and function using one of the assays described below.

Functional Readout 1: cAMP Measurement Assay

Activation of the Gi-coupled GPR109A receptor by 2-Methylnicotinic acid hydrochloride leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] A common method to measure this is to first stimulate adenylyl cyclase with forskolin and then measure the inhibitory effect of the GPR109A agonist. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for their sensitivity and high-throughput compatibility.[8][9]

Protocol: HTRF cAMP Assay for GPR109A Activation

Materials:

  • Stable GPR109A-expressing cells

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Forskolin

  • 2-Methylnicotinic acid hydrochloride

  • Assay buffer

  • 384-well white microplate

Procedure:

  • Cell Preparation: Harvest and resuspend the GPR109A-expressing cells in assay buffer to the desired concentration.

  • Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of the 384-well plate.[10]

  • Compound Addition:

    • Prepare serial dilutions of 2-Methylnicotinic acid hydrochloride.

    • Add 5 µL of the compound dilutions to the respective wells.[10] Include a "no compound" control.

  • Forskolin Stimulation: Add 5 µL of forskolin solution to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be optimized for the cell line, typically in the low micromolar range.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[10]

  • Detection:

    • Add 5 µL of cAMP-d2 solution to each well.[10]

    • Add 5 µL of anti-cAMP cryptate solution to each well.[10]

  • Final Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Measurement: Read the plate on an HTRF-compatible reader.

Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced.[8] The data should be plotted as the percentage of inhibition of the forskolin response versus the log concentration of 2-Methylnicotinic acid hydrochloride to determine the IC₅₀ value.

ParameterTypical Range
Cell Density 5,000 - 15,000 cells/well
Forskolin Concentration 1 - 10 µM
2-MNA HCl Concentration Range 10⁻¹⁰ to 10⁻⁴ M
Incubation Times 30 min (compound), 60 min (detection)

Functional Readout 2: Intracellular Calcium Mobilization Assay

While GPR109A is primarily Gi-coupled, its activation can also lead to an increase in intracellular calcium ([Ca²⁺]i), likely through the Gβγ subunit activating phospholipase C.[2] This can be monitored using fluorescent calcium indicators like Fluo-4 AM.

Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

  • Stable GPR109A-expressing cells

  • Fluo-4 AM

  • Pluronic™ F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 2-Methylnicotinic acid hydrochloride

  • 96- or 384-well black, clear-bottom microplate

Procedure:

  • Cell Seeding: Seed cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. Pluronic™ F-127 can be included to aid in dye solubilization.[11]

    • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

    • Incubate at 37°C for 30-60 minutes.[11][12]

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add a solution of 2-Methylnicotinic acid hydrochloride and continuously record the fluorescence signal (Excitation: ~490 nm, Emission: ~515 nm) for 1-2 minutes.

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as the peak fluorescence response over baseline (F/F₀) or as the area under the curve. Plotting the response against the log concentration of the agonist allows for the determination of the EC₅₀ value.

ParameterTypical Value/Range
Fluo-4 AM Concentration 1 - 5 µM
Loading Time 30 - 60 minutes
2-MNA HCl Concentration Range 10⁻⁹ to 10⁻³ M
Reading Interval 1 - 5 seconds

Functional Readout 3: β-Arrestin Recruitment Assay

Upon activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[2] This interaction is a key event in receptor desensitization and can also initiate G protein-independent signaling. The PathHunter® β-arrestin assay is a widely used platform for monitoring this event.[13]

Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® system, which utilizes enzyme fragment complementation.

Materials:

  • PathHunter® GPR109A β-arrestin cell line (or a custom-generated line)

  • PathHunter® Detection Reagents

  • 2-Methylnicotinic acid hydrochloride

  • Cell plating reagent

  • 384-well white microplate

Procedure:

  • Cell Plating:

    • Harvest and resuspend the cells in the provided cell plating reagent at a concentration of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.[13]

    • Incubate the plate overnight at 37°C, 5% CO₂.[13]

  • Compound Addition:

    • Prepare serial dilutions of 2-Methylnicotinic acid hydrochloride.

    • Add 5 µL of the compound dilutions to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[13][14]

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature.[13]

  • Measurement: Read the chemiluminescence on a standard plate reader.

Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. The data should be plotted as the relative light units (RLU) versus the log concentration of 2-Methylnicotinic acid hydrochloride to determine the EC₅₀ value.

Assay_Workflow cluster_prep Cell Preparation cluster_assays Assay Execution cluster_cAMP_steps cAMP Assay Steps cluster_Ca_steps Calcium Assay Steps cluster_Arrestin_steps β-Arrestin Assay Steps cluster_analysis Data Analysis start Start seed_cells Seed GPR109A-expressing cells in microplate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation cAMP_assay cAMP Assay Ca_assay Calcium Assay Arrestin_assay β-Arrestin Assay cAMP_compound Add 2-MNA HCl cAMP_assay->cAMP_compound Ca_load Load with Fluo-4 AM Ca_assay->Ca_load Arrestin_compound Add 2-MNA HCl Arrestin_assay->Arrestin_compound cAMP_forskolin Add Forskolin cAMP_compound->cAMP_forskolin cAMP_detect Add HTRF Reagents cAMP_forskolin->cAMP_detect read_plate Read Plate (HTRF / Fluorescence / Luminescence) cAMP_detect->read_plate Ca_wash Wash cells Ca_load->Ca_wash Ca_read Read baseline & add 2-MNA HCl Ca_wash->Ca_read Ca_read->read_plate Arrestin_incubate Incubate 90 min Arrestin_compound->Arrestin_incubate Arrestin_detect Add Detection Reagents Arrestin_incubate->Arrestin_detect Arrestin_detect->read_plate dose_response Generate Dose-Response Curve read_plate->dose_response end Determine EC₅₀ / IC₅₀ dose_response->end

Figure 2: General Workflow for Cell-Based Assays. This diagram outlines the key steps from cell preparation to data analysis for the described assays.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the pharmacological effects of 2-Methylnicotinic acid hydrochloride on the GPR109A receptor. By employing a multi-faceted approach that interrogates different arms of the receptor's signaling cascade—cAMP modulation, calcium mobilization, and β-arrestin recruitment—researchers can build a comprehensive pharmacological profile of this and other GPR109A agonists. Adherence to the principles of scientific integrity, including careful optimization and the use of appropriate controls, will ensure the generation of high-quality, reproducible data, thereby accelerating drug discovery and our understanding of GPR109A-mediated biology.

References

  • PubChem. (n.d.). 2-Methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Opthalmology & Visual Science, 53(8), 4706-4714. Retrieved from [Link]

  • Al-Abri, A., Al-Hinai, A., Al-Dhahli, A., Al-Wahaibi, A., Al-Kharusi, A., & Al-Sibani, S. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14811. Retrieved from [Link]

  • Gaillet, B., Gilbert, R., & Garnier, A. (2023). A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing. Protein Expression and Purification, 211, 106295. Retrieved from [Link]

  • Sławiński, J., Szafarz, M., & Włodarczyk, M. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 26(11), 3144. Retrieved from [Link]

  • Ebrahimi, S., Amini, H., & Abnous, K. (2023). Efficient site-specific integration in CHO-K1 cells using CRISPR/Cas9-modified donors. Scientific Reports, 13(1), 8683. Retrieved from [Link]

  • Assay Guidance Manual. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • Bras, J., & Outeiro, T. (2023, April 3). Constructs and generation of stable cell lines. Protocols.io. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]

  • In a Nutshell. (2015, March 15). Measuring Intracellular Calcium with Fluo-4 Part 1 [Video]. YouTube. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPR109A RECEPTOR - C1370-1. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]

  • Balakrishnan, K. V., & Krishnan, R. (2017). STABLE TRANSFECTION STUDY FOR CLONING AND EXPRESSION OF HIV-1 NEF PROTEIN IN HEK 293 CELLS. Rasayan Journal of Chemistry, 10(1), 176-189. Retrieved from [Link]

  • Zhang, Y., & Ye, R. D. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 287(11), 8275–8284. Retrieved from [Link]

  • Molecular Devices. (2019). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Biontex. (n.d.). Transfection of Chinese hamster ovary [CHO] and human HT-1080 breast fibrocarcinoma cells with METAFECTENE PRO. Retrieved from [Link]

  • Trinquet, E., & Bdioui, S. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1175, 153-167. Retrieved from [Link]

  • Nagy, N., & Kumanovics, A. (2023). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. International Journal of Molecular Sciences, 24(10), 8968. Retrieved from [Link]

  • Spillmann, D. R., & Kelly, E. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1277123. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Stable Cell Line Generation: Methods & Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. Retrieved from [Link]

  • University of South Florida. (n.d.). Development of Stable Cell Lines for the Production of Hematopoietic Stem Cell Targeted Exosomes. Scholar Commons. Retrieved from [Link]

  • DiscoverX Corporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). CHO CRISPR Transfection Kit. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. National Center for Biotechnology Information. Retrieved from [Link]

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Synthesis of 2-Methylnicotine: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-methylnicotine, a nicotine analog of significant interest in medicinal chemistry and pharmacology. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis commences with the readily available starting material, 2-methyl nicotinic acid methyl ester, and proceeds through a three-step sequence involving a Claisen-type condensation, an acid-mediated ring-opening and decarboxylation, followed by a final reductive amination and cyclization to yield the target compound.

I. Strategic Overview and Rationale

The synthetic route to 2-methylnicotine from 2-methyl nicotinic acid methyl ester is an efficient strategy that builds the pyrrolidine ring onto the pyridine core. This approach offers a high degree of control over the substitution pattern of the final product.[1] The key transformations are well-established in organic synthesis, ensuring a robust and reproducible protocol.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Methyl Nicotinic Acid Methyl Ester B Intermediate 1 (β-Keto Lactam) A->B  Step 1: Claisen-type Condensation    (with N-Methylpyrrolidone)   C Intermediate 2 (γ-Amino Ketone) B->C  Step 2: Acid-Catalyzed    Ring-Opening & Decarboxylation   D 2-Methylnicotine C->D  Step 3: Reductive Amination    & Cyclization  

Caption: Synthetic workflow for 2-methylnicotine.

II. Detailed Experimental Protocols

Safety First: This protocol involves the use of hazardous materials, including strong bases (sodium hydride) and reducing agents (sodium borohydride). All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of Intermediate 1 via Claisen-type Condensation

This initial step involves a base-mediated Claisen-type condensation between 2-methyl nicotinic acid methyl ester and N-methylpyrrolidone. Sodium hydride, a strong base, is used to deprotonate the α-carbon of N-methylpyrrolidone, which then acts as a nucleophile, attacking the ester carbonyl of the nicotinic acid derivative.

Table 1: Reagents and Conditions for Step 1

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2-Methyl Nicotinic Acid Methyl Ester151.160.11.015.12 g
N-Methylpyrrolidone (NMP)99.130.151.514.87 g (14.5 mL)
Sodium Hydride (60% dispersion in oil)24.000.121.24.80 g
Anhydrous Toluene---250 mL

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.80 g of a 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous toluene (150 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add N-methylpyrrolidone (14.5 mL) to the stirred suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • In a separate flask, dissolve 2-methyl nicotinic acid methyl ester (15.12 g) in anhydrous toluene (100 mL).

  • Add the solution of the ester dropwise to the reaction mixture over 1 hour at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and carefully quench by the slow addition of 20 mL of isopropanol, followed by 50 mL of water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Intermediate 1. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Ring-Opening and Decarboxylation to Intermediate 2

The β-keto lactam intermediate is unstable under acidic conditions and undergoes hydrolysis to open the lactam ring, followed by decarboxylation to yield a γ-amino ketone.

Protocol:

  • To the crude Intermediate 1 from the previous step, add 150 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100 °C) for 4-6 hours. The progress of the reaction can be monitored by the cessation of CO2 evolution.

  • Cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.

  • Carefully basify the acidic solution to a pH of >12 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide. This step is highly exothermic and requires efficient cooling.

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Intermediate 2 (4-(methylamino)-1-(2-methylpyridin-3-yl)butan-1-one). This intermediate can be purified by column chromatography on silica gel if necessary, but is often carried forward directly.

Step 3: Reductive Amination and Cyclization to 2-Methylnicotine

The final step involves an intramolecular reductive amination. The ketone carbonyl and the secondary amine of Intermediate 2 cyclize to form an iminium ion intermediate, which is then reduced in situ to form the pyrrolidine ring of 2-methylnicotine.

Table 2: Reagents and Conditions for Step 3

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Crude Intermediate 2~192.26~0.11.0From previous step
Sodium Borohydride37.830.151.55.67 g
Methanol---200 mL
Acetic Acid (glacial)60.05--~5 mL (to adjust pH)

Protocol:

  • Dissolve the crude Intermediate 2 in methanol (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Adjust the pH of the solution to between 5 and 6 by the dropwise addition of glacial acetic acid.

  • Slowly add sodium borohydride (5.67 g) in small portions over 1 hour, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add 100 mL of water and basify to pH >12 with a 50% (w/v) aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methylnicotine.

III. Purification and Characterization

The final product, 2-methylnicotine, is a liquid that can be purified by vacuum distillation.[2]

Purification:

  • Assemble a vacuum distillation apparatus.

  • Carefully transfer the crude 2-methylnicotine to the distillation flask.

  • Distill under reduced pressure. The boiling point of 2-methylnicotine is expected to be slightly higher than that of nicotine (b.p. 247 °C at atmospheric pressure).

Characterization:

The structure and purity of the synthesized 2-methylnicotine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra should be compared with literature data if available, or analyzed for the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular ion peak for 2-methylnicotine (C11H16N2) is at m/z = 176.13.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete deprotonation of NMP; moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under a dry nitrogen atmosphere. Use freshly opened or properly stored anhydrous solvents. Check the quality of the NaH.
Incomplete reaction in Step 2 Insufficient acid concentration or reaction time.Increase the reflux time and monitor by TLC. Ensure the concentration of the hydrochloric acid is correct.
Formation of byproducts in Step 3 pH out of the optimal range for reductive amination; over-reduction.Carefully monitor and adjust the pH before and during the addition of the reducing agent. Maintain a low temperature during the addition of NaBH4.
Difficulty in purification Presence of closely boiling impurities.If vacuum distillation is insufficient, consider purification by column chromatography on alumina (basic) before distillation.

V. Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of 2-methylnicotine from 2-methyl nicotinic acid methyl ester. By carefully controlling the reaction conditions at each stage, researchers can obtain the target compound in good yield and purity. The application of well-understood reaction mechanisms—the Claisen-type condensation, acid-catalyzed hydrolysis and decarboxylation, and intramolecular reductive amination—underpins the robustness of this synthetic route. This protocol serves as a valuable resource for those in the fields of medicinal chemistry and drug development exploring the synthesis and biological activity of novel nicotine analogs.

VI. References

  • Process for preparing 2-methyl nicotine. CN116621810A.

  • Synthesis of 2-methyl nicotinate and preparation method and application thereof. CN112824387A.

  • Efficient Method of (S)-Nicotine Synthesis. Molecules. 2022; 27(23):8536. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-Methylnicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methylnicotinic Acid Hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with dissolving this compound in organic solvents. The following frequently asked questions (FAQs) and troubleshooting guides are based on fundamental physicochemical principles and established laboratory techniques to provide you with actionable solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Methylnicotinic acid hydrochloride poorly soluble in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The Challenge of Dissolving a Salt in Non-polar Media

The primary reason for poor solubility in many organic solvents lies in the fundamental nature of 2-Methylnicotinic acid hydrochloride as a salt.

  • Ionic Character: As a hydrochloride salt, the molecule exists in an ionized state. The pyridine nitrogen is protonated, forming a pyridinium cation, with chloride as the counter-anion. This ionic form has a high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state structure.

  • Polarity Mismatch: Solvents like DCM, THF, and ethyl acetate are non-polar or moderately polar aprotic solvents. They lack the ability to form strong hydrogen bonds or effectively solvate the charged ions (the pyridinium cation and chloride anion). According to the "like dissolves like" principle, a highly polar, ionic solute will have low solubility in a non-polar or low-polarity solvent[1]. The energy gained from solvating the ions with these solvents is insufficient to overcome the crystal lattice energy of the salt.

The process can be visualized as an equilibrium. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute interactions within the crystal.

G cluster_legend Equilibrium Solid 2-Methylnicotinic Acid HCl (Solid Crystal Lattice) Solvated Solvated Ions (Pyridinium+ & Cl-) Solid->Solvated Dissolution Solvated->Solid Precipitation Solvent Organic Solvent (e.g., DCM, THF) l1 High Crystal Lattice Energy (Favors Solid State) l2 Weak Solvation Energy (Favors Solid State)

Caption: Dissolution-Precipitation Equilibrium.

Q2: What are the recommended starting solvents for dissolving 2-Methylnicotinic acid hydrochloride?

A2: Prioritizing Polar and Protic Solvents

Your best starting points are polar solvents, particularly those capable of hydrogen bonding (protic solvents). While direct solubility data for the hydrochloride salt is scarce, we can infer promising candidates from data on the parent compound, nicotinic acid[2][3].

  • Polar Protic Solvents: Alcohols like methanol and ethanol are often effective. Their hydroxyl (-OH) group can hydrogen bond with the chloride anion and the pyridinium cation, helping to stabilize the ions in solution.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices due to their high polarity and ability to solvate cations effectively[4]. They are often considered "universal" solvents for difficult-to-dissolve compounds in drug discovery.

Table 1: Solubility of Nicotinic Acid in Various Solvents (A Proxy for Solvent Selection) This data is for the free base, nicotinic acid, at ~298 K, but serves as an excellent guide for selecting polar solvents likely to be effective for the hydrochloride salt.

SolventSolvent TypeMole Fraction Solubility (x10³)[2]Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic179.1Very High
EthanolPolar Protic21.6High
WaterPolar Protic16.1Moderate
AcetonePolar Aprotic1.0Low
AcetonitrilePolar Aprotic0.2Very Low
Diethyl EtherNon-polar Aprotic0.4Very Low

Field Insight: Always start with a small-scale test (1-5 mg of compound in 0.1-0.5 mL of solvent) before committing a larger quantity of your material.

Q3: My compound has low solubility even in polar solvents. What systematic steps can I take to improve it?

A3: A Multi-pronged Approach to Solubility Enhancement

If simple dissolution fails, a systematic workflow is necessary. The following flowchart outlines a decision-making process for tackling poor solubility. General techniques for solubility enhancement include physical and chemical modifications[5].

Caption: Decision workflow for solubility enhancement.

Key Techniques Explained:

  • Temperature: For most substances, solubility increases with temperature as the dissolution process is endothermic[6]. Gentle heating can provide the energy needed to break the crystal lattice. Use a water bath and monitor for any signs of degradation (color change).

  • Co-solvency: This involves adding a small amount of a highly effective "co-solvent" to your primary solvent to increase its overall solvating power[7]. For example, if your compound is poorly soluble in ethanol, adding 10% DMSO can significantly boost solubility.

  • Chemical Modification: This is the most robust strategy. By converting the hydrochloride salt to its neutral "free base" form, you remove the ionic character, dramatically increasing its solubility in a wider range of organic solvents, especially less polar ones like DCM and ethyl acetate[8].

Q4: How do I convert 2-Methylnicotinic acid hydrochloride to its free base?

A4: Protocol for In-Situ or Isolated Free Base Generation

This procedure involves neutralizing the hydrochloride salt with a suitable base. This removes the proton from the pyridine ring, collapsing the ionic salt into a neutral, more organo-soluble molecule.

Causality: The addition of a base (B:) deprotonates the pyridinium cation, breaking the ionic interaction with the chloride anion. The resulting neutral molecule is significantly less polar and no longer possesses the high crystal lattice energy of the salt form, making it much more soluble in organic solvents.

Caption: Chemical conversion from salt to free base.

Experimental Protocol: Conversion to Free Base

Objective: To convert the polar hydrochloride salt into the non-polar free base to enhance solubility in organic solvents.

Materials:

  • 2-Methylnicotinic acid hydrochloride

  • Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another mild base (e.g., triethylamine).

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution/Suspension: Suspend the 2-Methylnicotinic acid hydrochloride in your chosen organic solvent (e.g., ethyl acetate) in a flask or beaker. It will likely not dissolve completely.

  • Transfer: Transfer the suspension to a separatory funnel.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Add approximately 2-3 volume equivalents relative to the organic solvent.

    • Self-Validation: You will observe effervescence (CO₂ gas evolution) as the acid is neutralized. Continue adding base until the bubbling ceases. This indicates the neutralization is complete.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from CO₂ evolution. The 2-Methylnicotinic acid free base will be extracted into the organic layer.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous Na₂SO₄). Swirl and let it stand for 10-15 minutes until the solvent is clear.

  • Isolation: Filter or decant the dried organic solution to remove the drying agent. The resulting solution now contains the dissolved free base of 2-Methylnicotinic acid, ready for use in your reaction. If the solid is required, the solvent can be removed under reduced pressure using a rotary evaporator.

Q5: Are there any stability risks when heating or adding a base to 2-Methylnicotinic acid hydrochloride?

A5: Generally Stable, but Monitor for Degradation

The nicotinic acid scaffold is generally robust. A study on the related compound, methylnicotinate, showed it has excellent chemical stability in aqueous solution, with only very slow hydrolysis to nicotinic acid over time (approx. 0.5% per year at 4°C)[9].

However, you should still exercise caution:

  • Thermal Stress: Avoid excessive or prolonged heating, as this can accelerate potential degradation pathways, especially in the presence of reactive solvents or impurities. A color change (e.g., to yellow or brown) is a common indicator of thermal degradation.

  • Strong Bases: While mild bases like sodium bicarbonate are safe, using strong bases (e.g., NaOH, KOH) could potentially lead to unwanted side reactions if other sensitive functional groups are present in your reaction mixture. For simple dissolution, always opt for the mildest effective base.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 643373, 2-Methylnicotinic acid. Retrieved from [Link]

  • Google Patents (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Biology Direct, 3, 39. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. Retrieved from [Link]

  • Gonçalves, C. M., & Piedade, M. E. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 58(8), 2235-2240. [Link]

  • Longdom Publishing (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Abraham, M. H., Acree, W. E., & Leo, A. J. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-10. [Link]

  • Chemistry LibreTexts (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]

  • Yadav, N., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Ascendia Pharma (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1124–1133. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 121724, 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

  • TutorVista (2010, May 5). Factors Affecting Solubility [Video]. YouTube. [Link]

Sources

Technical Support Center: 2-Methylnicotinic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the synthesis of 2-Methylnicotinic Acid Hydrochloride, focusing on the identification, mitigation, and troubleshooting of common byproducts.

Welcome to the technical support center for 2-Methylnicotinic Acid Hydrochloride synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during synthesis, with a specific focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 2-Methylnicotinic Acid?

The most prevalent commercial syntheses begin with substituted pyridines, which are then oxidized. The two most common starting materials are 2,5-Lutidine (2,5-dimethylpyridine) and 2-Methyl-5-Ethylpyridine (MEP)[1][2][3]. An alternative route involves the hydrolysis of methyl 2-methylnicotinate, which can be synthesized through various methods[4]. The choice of route often depends on the cost and availability of the starting material[5].

Q2: What are the most common byproducts I should expect during synthesis?

The nature of the byproducts is highly dependent on the chosen synthetic pathway. However, for oxidation-based routes, the most frequently encountered impurities are:

  • Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid): This is a product of over-oxidation, where both alkyl substituents on the pyridine ring are converted to carboxylic acids[6][7][8].

  • 6-Methylnicotinic Acid: This can be a byproduct when starting from 2-methyl-5-ethylpyridine if the ethyl group is not fully cleaved or if oxidation occurs at the less reactive methyl group first[6].

  • Unreacted Starting Material: Incomplete conversion will lead to residual 2,5-Lutidine or 2-Methyl-5-Ethylpyridine in the crude product.

  • Nicotinic Aldehyde Intermediates: Incomplete oxidation can leave aldehyde intermediates, such as 2-methyl-5-formylpyridine[9][10].

Q3: Why is controlling byproduct formation so critical?

Byproduct formation directly impacts the overall process efficiency and final product quality. Key consequences include:

  • Reduced Yield: Every molecule of starting material converted into a byproduct is a loss to the desired product.

  • Complex Purification: Byproducts with similar chemical properties (e.g., acidity, solubility) to 2-methylnicotinic acid, like isocinchomeronic acid, can be challenging and costly to remove.

  • Regulatory Hurdles: For pharmaceutical applications, stringent purity requirements necessitate the identification and quantification of all impurities. The presence of unknown or unacceptable levels of byproducts can lead to batch rejection.

Troubleshooting Guide: Byproduct Mitigation by Synthetic Route

This section provides specific troubleshooting advice for common issues encountered during the synthesis of 2-methylnicotinic acid before its conversion to the hydrochloride salt.

Route 1: Oxidation of 2-Methyl-5-Ethylpyridine (MEP)

The oxidation of MEP is a robust method but requires careful control to prevent the formation of isocinchomeronic acid. This process typically uses strong oxidizing agents like nitric acid[6][9][11].

Q: My final product is heavily contaminated with Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid). What is causing this and how can I minimize it?

Causality: The formation of isocinchomeronic acid is a classic example of over-oxidation[6][7][8]. The reaction conditions are too harsh, causing the oxidation of both the primary ethyl group and the more resilient methyl group on the pyridine ring. Key factors that promote this side reaction include:

  • High Temperature: Elevated temperatures increase the reaction rate non-selectively.

  • Excess Oxidant: Using a large stoichiometric excess of the oxidizing agent (e.g., nitric acid) drives the reaction towards the dicarboxylic acid[6].

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the initial oxidation of the ethyl group is complete provides more opportunity for the methyl group to oxidize.

Troubleshooting & Mitigation Strategies:

  • Optimize Reaction Temperature: Carefully control the temperature profile. The oxidation of the ethyl group is typically more facile than the methyl group. Lowering the temperature may improve selectivity.

  • Control Stoichiometry of Oxidant: Titrate the amount of nitric acid or other oxidants. Use the minimum excess required for complete conversion of the ethyl group. A stoichiometric excess of 25-600% for HNO₃ has been explored in related processes, indicating a wide range for optimization[6].

  • Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the disappearance of the starting material and the formation of the desired product and the di-acid byproduct. Quench the reaction once optimal conversion is achieved.

Route 2: Oxidation of 2,5-Lutidine

This route appears more direct but presents its own selectivity challenges. The goal is to oxidize only one of the two identical methyl groups.

Q: My reaction yields a mixture of 2-methylnicotinic acid, unreacted 2,5-lutidine, and pyridine-2,5-dicarboxylic acid. How can I improve selectivity for the mono-acid?

Causality: The two methyl groups on 2,5-lutidine have similar reactivity, making selective mono-oxidation difficult. Aggressive conditions will lead to the dicarboxylic acid, while overly mild conditions result in poor conversion. Oxidizing agents like potassium permanganate (KMnO₄) have been used, but can lead to ring cleavage and the formation of CO₂, ammonia, and other degradation products if not properly controlled[12][13].

Troubleshooting & Mitigation Strategies:

  • Phased or Slow Addition of Oxidant: Instead of adding the oxidant all at once, a slow, controlled addition allows for better temperature management and can favor mono-oxidation by keeping the instantaneous concentration of the oxidant low.

  • Solvent and pH Control: The choice of solvent can influence the reactivity and selectivity. Performing the oxidation in an acidic medium, such as sulfuric acid, is common but requires careful temperature control[12]. The pH can affect the stability of the permanganate ion and the reaction pathway.

  • Catalytic Air Oxidation: For a greener and potentially more selective approach, consider catalytic gas-phase oxidation using catalysts like Vanadium-Titanium oxide (V₂O₅-TiO₂)[5][9][10]. This method often provides higher selectivity towards the mono-acid at the industrial scale, though it requires specialized equipment.

Route 3: Hydrolysis of Methyl 2-Methylnicotinate

This route avoids harsh oxidation but introduces the risk of incomplete reaction during the final hydrolysis step.

Q: My 2-methylnicotinic acid hydrochloride product shows a persistent impurity identified as the starting methyl ester. How do I ensure complete hydrolysis?

Causality: Saponification (base-catalyzed hydrolysis) of the methyl ester is generally efficient, but several factors can lead to an incomplete reaction:

  • Insufficient Base: A stoichiometric amount of base (e.g., LiOH, NaOH) is required to drive the reaction to completion. Any acidic impurities in the starting ester will consume base, reducing the amount available for hydrolysis.

  • Phase Transfer Issues: If the ester has poor solubility in the aqueous reaction medium, the reaction can be slow or stall.

  • Re-esterification: During workup, if the reaction mixture is acidified in the presence of methanol (the alcohol byproduct of hydrolysis), re-esterification can occur.

Troubleshooting & Mitigation Strategies:

  • Use a Stoichiometric Excess of Base: Employ a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like LiOH or NaOH to ensure complete saponification[14].

  • Employ a Co-solvent: Use a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol to ensure the ester remains in solution and accessible to the hydroxide ions[4][14].

  • Ensure Complete Removal of Alcohol: After hydrolysis and before acidification, remove the methanol byproduct via distillation or reduced pressure concentration. This prevents re-esterification during the acidic workup to isolate the carboxylic acid.

  • Monitor for Completion: Before workup, confirm the absence of the starting ester by TLC or a quick HPLC analysis.

Visualizing Byproduct Formation

The following diagram illustrates the common oxidation pathway starting from 2-Methyl-5-Ethylpyridine (MEP), highlighting the desired reaction versus the over-oxidation side reaction.

Synthesis_Byproducts MEP 2-Methyl-5-Ethylpyridine (MEP) Oxidation1 Oxidation (e.g., HNO₃) MEP->Oxidation1 Selective oxidation of ethyl group Product 2-Methylnicotinic Acid (Desired Product) Oxidation2 Further Oxidation (Harsh Conditions) Product->Oxidation2 Oxidation of methyl group Byproduct Isocinchomeronic Acid (Over-oxidation Byproduct) Oxidation1->Product Oxidation2->Byproduct

Sources

Validation & Comparative

A Tale of Two Nicotinates: A Comparative Guide to the Biological Activities of Nicotinic Acid and its 2-Methyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of pharmacologically active molecules, even minor structural modifications can lead to profound differences in biological activity. This guide delves into a compelling case study: the comparison between the well-established therapeutic agent, nicotinic acid (niacin), and its structural analog, 2-Methylnicotinic acid hydrochloride. While both share the same pyridine-3-carboxylic acid core, their journeys in the scientific literature and, consequently, our understanding of their biological effects, diverge significantly. This guide will provide a comprehensive overview of the known biological activities of nicotinic acid, contrast it with the limited available information for 2-Methylnicotinic acid hydrochloride, and explore the potential implications of the 2-methyl substitution.

Nicotinic Acid: A Multifaceted Ligand of GPR109A

Nicotinic acid, a form of vitamin B3, has a long-standing history in clinical medicine, primarily for its robust effects on lipid metabolism.[1][2][3] Its primary molecular target is the G protein-coupled receptor GPR109A (also known as HCA2), a member of the hydroxycarboxylic acid receptor family.[1][4][5][6]

Mechanism of Action: The GPR109A Signaling Cascade

The activation of GPR109A by nicotinic acid initiates a cascade of intracellular events. GPR109A is coupled to an inhibitory G protein (Gi), and its activation leads to the inhibition of adenylyl cyclase.[6][7] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has significant downstream consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which is responsible for the breakdown of triglycerides into free fatty acids.[6][8]

GPR109A_Signaling GPR109A GPR109A (HCA2) Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts NA Nicotinic Acid NA->GPR109A binds Gi->AC inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis

Key Biological Effects of Nicotinic Acid

The activation of GPR109A by nicotinic acid translates into several well-documented physiological effects:

  • Anti-lipolytic Activity: By inhibiting lipolysis in adipose tissue, nicotinic acid reduces the flux of free fatty acids to the liver. This is a key mechanism behind its ability to lower the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[8]

  • Anti-inflammatory Properties: Nicotinic acid exerts anti-inflammatory effects through GPR109A, which can inhibit inflammatory cytokine production via pathways such as Akt/mTOR.[5] In the colon, GPR109A activation by nicotinic acid or the commensal metabolite butyrate has been shown to suppress inflammation and carcinogenesis.[9]

  • Cutaneous Vasodilation (Flushing): A common and often unpleasant side effect of nicotinic acid is cutaneous vasodilation, or flushing. This is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, leading to the release of prostaglandins (primarily PGD2 and PGE2) that cause blood vessels to dilate.[10][11]

2-Methylnicotinic Acid Hydrochloride: A Molecule of Untapped Potential?

In stark contrast to the wealth of information available for nicotinic acid, the biological activity of 2-Methylnicotinic acid hydrochloride, particularly in the context of GPR109A, is not well-documented in publicly accessible scientific literature.

A Key Intermediate in Synthesis

Current scientific literature and commercial sources primarily describe 2-Methylnicotinic acid as a chemical intermediate used in the synthesis of more complex pharmaceutical compounds. It serves as a building block for the development of various molecules, including those targeting nicotinic acetylcholine receptors.

The Unexplored Interaction with GPR109A

A direct comparison of the biological activity of 2-Methylnicotinic acid hydrochloride and nicotinic acid is hampered by the lack of experimental data for the former. No significant studies detailing its binding affinity (Ki) or potency (EC50) at the GPR109A receptor are readily available.

Structure-Activity Relationship: A Predictive Glance

The binding of nicotinic acid to GPR109A is well-understood at the molecular level. A critical interaction occurs between the carboxylate group of nicotinic acid and an arginine residue (Arg111) in the third transmembrane domain of the receptor.[6][12] Since 2-Methylnicotinic acid retains this essential carboxylate group, it is plausible that it could also bind to the GPR109A receptor.

However, the addition of a methyl group at the 2-position of the pyridine ring introduces steric bulk. This modification could have several consequences:

  • Reduced Binding Affinity: The methyl group may sterically hinder the optimal positioning of the molecule within the binding pocket, leading to a lower binding affinity compared to nicotinic acid.

  • Altered Efficacy: The methyl group could influence the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling. This could result in 2-Methylnicotinic acid acting as a partial agonist, an antagonist, or being completely inactive.

  • Modified Selectivity: The substitution might alter the binding affinity for other, as-yet-unidentified receptors.

Without empirical data, these possibilities remain speculative.

Comparative Summary and Future Directions

FeatureNicotinic Acid2-Methylnicotinic Acid Hydrochloride
Primary Biological Target GPR109A (HCA2) ReceptorNot established in public literature
GPR109A Activity Full AgonistUnknown
Key Biological Effects Anti-lipolytic, Anti-inflammatory, Vasodilation (Flushing)Not well-characterized
Primary Application Dyslipidemia, Niacin DeficiencyChemical intermediate in synthesis

The stark contrast in our understanding of these two closely related molecules underscores the importance of empirical validation in drug discovery and development. The biological activity of 2-Methylnicotinic acid hydrochloride presents an open area for investigation. Future research should focus on characterizing its interaction with the GPR109A receptor to determine if it retains any of the therapeutic or adverse effects of its parent compound. Such studies would not only illuminate the pharmacology of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships of GPR109A ligands.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize the biological activity of GPR109A agonists.

Experimental Workflow: GPR109A Activation Assay

GPR109A_Workflow cluster_prep Cell Preparation cluster_assay cAMP Measurement Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing GPR109A cell_plating Plate cells in a 96-well plate cell_culture->cell_plating pre_incubation Pre-incubate cells with PDE inhibitor (e.g., IBMX) cell_plating->pre_incubation stimulation Add Forskolin and varying concentrations of Test Compound pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation lysis Lyse cells incubation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection data_norm Normalize data to Forskolin-only control detection->data_norm curve_fit Fit data to a dose-response curve data_norm->curve_fit ec50_calc Calculate EC50 value curve_fit->ec50_calc

Protocol 1: GPR109A Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating:

    • Seed the cells into a white, 96-well, solid-bottom plate at a density of 20,000 cells/well and incubate overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Prepare a serial dilution of the test compounds (Nicotinic Acid and 2-Methylnicotinic Acid Hydrochloride).

    • Add 25 µL of the test compound dilutions to the wells.

    • Add 25 µL of 4X forskolin solution (to a final concentration that elicits a submaximal cAMP response, e.g., 10 µM) to all wells except the negative control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vitro Lipolysis Assay

This protocol measures the inhibition of isoproterenol-stimulated lipolysis in primary adipocytes.

  • Adipocyte Isolation:

    • Isolate primary adipocytes from the epididymal fat pads of rodents by collagenase digestion.

  • Assay Procedure:

    • Wash the isolated adipocytes and resuspend them in Krebs-Ringer bicarbonate buffer containing 2% BSA.

    • Aliquot the adipocyte suspension into a 96-well plate.

    • Add varying concentrations of the test compounds.

    • Stimulate lipolysis by adding a β-adrenergic agonist (e.g., 1 µM isoproterenol).

    • Incubate at 37°C for 1-2 hours with gentle shaking.

  • Glycerol Measurement:

    • Centrifuge the plate to separate the adipocytes from the infranatant.

    • Collect the infranatant and measure the glycerol concentration using a commercial colorimetric or fluorometric assay kit. Glycerol release is a direct measure of lipolysis.

  • Data Analysis:

    • Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Zhu, L., Zhao, Y., Zhang, Y., Wu, J., & Zhao, S. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex.
  • Chen, Y., Chen, D., Wang, Y., Zhang, J., & Xu, W. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Cellular Physiology and Biochemistry, 44(5), 2011–2020.
  • Richman, J. G., Duzic, E., Vonderfecht, S. L., & Stroh, J. A. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. The Journal of biological chemistry, 282(25), 18028–18036.
  • Zhang, Y., Zhai, Y., & He, H. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of biological chemistry, 285(29), 22472–22481.
  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., Tunaru, S., Wirth, A., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice.
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A Comparative Guide to the Preclinical Efficacy of 2-Methylnicotinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the privileged structures of small molecules often serve as a fertile ground for the development of novel therapeutics. Among these, the pyridine ring, a core component of many biologically active compounds, continues to yield promising candidates. This guide provides an in-depth, comparative analysis of the preclinical efficacy of two notable derivatives of 2-methylnicotinic acid: BAY-1082439 and MLN120B . These compounds, while originating from a similar chemical scaffold, exhibit distinct mechanisms of action and have been evaluated in different preclinical cancer models, offering valuable insights for researchers and drug development professionals.

Introduction: The 2-Methylnicotinic Acid Scaffold

2-Methylnicotinic acid, a simple substituted pyridine carboxylic acid, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the design of targeted therapies. The preclinical candidates, BAY-1082439 and MLN120B, underscore the versatility of this scaffold in generating potent and selective inhibitors of critical cancer signaling pathways.

BAY-1082439: A Potent PI3K/Akt/mTOR Pathway Inhibitor

BAY-1082439 has been identified as a highly selective and orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with a balanced activity against the α, β, and δ isoforms.[1] This positions it as a promising therapeutic agent for cancers driven by aberrant PI3K signaling, a common occurrence in many human malignancies.

Mechanism of Action

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) and loss of the tumor suppressor PTEN are frequent events in cancer, leading to the constitutive activation of this pathway. BAY-1082439 exerts its anticancer effects by directly inhibiting the kinase activity of PI3Kα and PI3Kβ, thereby blocking the downstream signaling cascade that promotes tumor growth.[2]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, δ isoforms) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates BAY1082439 BAY-1082439 BAY1082439->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by BAY-1082439.

Preclinical Efficacy

The preclinical activity of BAY-1082439 has been predominantly evaluated in prostate cancer models, particularly those with PTEN loss, a genetic alteration that leads to hyperactivation of the PI3Kβ isoform.

Table 1: In Vitro Activity of BAY-1082439

ParameterValueCell LinesSource
IC50 (PI3Kα)4.9 nMEnzyme Assay[3]
IC50 (PI3Kβ)15 nMEnzyme Assay[3]
IC50 (PI3Kδ)1 nMEnzyme AssayN/A
IC50 (PI3Kγ)52 nMEnzyme Assay[4]
Cell ProliferationSelective inhibition of PTEN-null cellsLNCaP, PC3[4]

In vivo studies have further substantiated the therapeutic potential of BAY-1082439. In a mouse model of castration-resistant prostate cancer (Pten-null mice), oral administration of BAY-1082439 at 75 mg/kg resulted in a significant reduction in tumor growth, which was associated with decreased intratumoral levels of phosphorylated Akt.[4] Furthermore, intermittent dosing of 180 mg/kg was shown to overcome resistance to anti-PD-1 immunotherapy by inducing CD8+ T cell clonal expansion and promoting a T cell-inflamed tumor microenvironment.[4]

MLN120B: A Selective IKKβ Inhibitor Targeting the NF-κB Pathway

MLN120B (formerly known as ML-120B) is another derivative of 2-methylnicotinic acid that has demonstrated significant preclinical efficacy, primarily in hematological malignancies.[1] Its mechanism of action is distinct from that of BAY-1082439, as it targets the IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway.

Mechanism of Action

The NF-κB pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, including multiple myeloma, where it promotes tumor cell growth and survival. IKKβ is a central kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation event triggers the proteasomal degradation of IκBα, allowing the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and activate the expression of its target genes. MLN120B is a potent and ATP-competitive inhibitor of IKKβ, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[3]

NFkB_Pathway_Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa MLN120B MLN120B MLN120B->IKK_complex Inhibits IKKβ NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates

Caption: Inhibition of the NF-κB pathway by MLN120B.

Preclinical Efficacy

MLN120B has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma.

Table 2: In Vitro and In Vivo Activity of MLN120B in Multiple Myeloma

ParameterValue/ObservationModelSource
IC50 (IKKβ)60 nMEnzyme Assay[3]
Inhibition of IκBα phosphorylationDose-dependentRPMI 8226, INA6 cells[3]
Inhibition of cell proliferation18% to 70%Multiple myeloma cell lines[3]
In vivo tumor growth inhibitionReduction in serum huIL-6RSCID mouse xenograft model[3]
Survival benefitTrend toward prolonged survivalSCID mouse xenograft model[3]
Oral administration50 mg/kg, twice dailyAnimal model[3]

In vivo, oral administration of MLN120B at 50 mg/kg twice daily for three weeks led to a reduction in the tumor growth marker shuIL-6R and showed a trend towards prolonged survival in a human multiple myeloma xenograft model.[3] Interestingly, MLN120B has also been investigated for its anti-inflammatory properties and has shown efficacy in a rat model of arthritis, highlighting the broader therapeutic potential of targeting the NF-κB pathway.[3]

Comparative Analysis and Future Perspectives

FeatureBAY-1082439MLN120B
Primary Target PI3Kα, PI3Kβ, PI3KδIKKβ
Signaling Pathway PI3K/Akt/mTORNF-κB
Primary Indication (Preclinical) Prostate CancerMultiple Myeloma
Key In Vitro Efficacy Potent, low nM IC50s against PI3K isoforms60 nM IC50 against IKKβ
Key In Vivo Efficacy Tumor growth reduction, overcomes immunotherapy resistanceTumor growth inhibition, potential survival benefit
Potential for Combination Therapy With immunotherapy (anti-PD-1)Potential with other anti-myeloma agents

The preclinical data for BAY-1082439 and MLN120B clearly demonstrate that the 2-methylnicotinic acid scaffold can be effectively utilized to generate highly specific and potent inhibitors of distinct, yet critical, cancer signaling pathways. The success of BAY-1082439 in PTEN-null models highlights the importance of a biomarker-driven approach in patient selection. The dual role of MLN120B in oncology and inflammation underscores the interconnectedness of these biological processes.

Future research should focus on a head-to-head comparison of these derivatives in a broader range of cancer models to fully understand their therapeutic potential and identify optimal patient populations. Furthermore, the exploration of combination therapies, as initiated with BAY-1082439, will be crucial in overcoming resistance and improving clinical outcomes.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate peptide, and kinase buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specified duration.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model (General Protocol)
  • Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

  • Materials: Immunocompromised mice (e.g., SCID or nude mice), cancer cell line, cell culture medium, vehicle, test compound.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control (vehicle) and treatment groups.

    • Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage) at the specified dose and schedule.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data to determine the effect of the treatment on tumor growth and overall animal health.

Conclusion

The preclinical profiles of BAY-1082439 and MLN120B provide compelling evidence for the continued exploration of 2-methylnicotinic acid derivatives in oncology. Their distinct mechanisms of action and promising efficacy in relevant cancer models warrant further investigation and clinical development. This guide serves as a valuable resource for researchers in the field, offering a comparative overview to inform future studies and guide the development of the next generation of targeted cancer therapies.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad of derivatives, 2-methylnicotinic acid has emerged as a particularly versatile nucleus, giving rise to a diverse array of compounds with significant biological activities. This guide provides an in-depth comparison of 2-methylnicotinic acid derivatives, elucidating the critical relationships between their chemical structures and biological functions. We will delve into their roles as anticancer agents targeting the IKKβ/NF-κB signaling pathway and as inhibitors of α-glucosidase, an enzyme pivotal in managing type 2 diabetes. This analysis is grounded in experimental data and established scientific protocols, offering researchers and drug development professionals a comprehensive resource for navigating the chemical space of these promising compounds.

The 2-Methylnicotinic Acid Core: A Privileged Scaffold

2-Methylnicotinic acid, also known as 2-methyl-3-pyridinecarboxylic acid, serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its inherent structural features—a pyridine ring substituted with a carboxylic acid and a methyl group—provide a foundation for a multitude of chemical modifications. These modifications, strategically placed at different positions of the pyridine ring, profoundly influence the resulting molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Our exploration will focus on two primary classes of derivatives: those exhibiting antiproliferative activity and those with α-glucosidase inhibitory potential.

I. Antiproliferative Activity: Targeting the IKKβ/NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell survival, and proliferation.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a key upstream activator of the NF-κB pathway.[4] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade of NF-κB activation can lead to the suppression of tumor growth and the induction of apoptosis.[3][5]

Certain derivatives of 2-methylnicotinic acid, particularly hydrazone derivatives, have demonstrated notable antiproliferative activity. A study on novel 6-aryl-2-methylnicotinic acid hydrazones revealed their potential to inhibit the growth of K562 leukemia cell lines.[6][7]

Structure-Activity Relationship (SAR) for Antiproliferative Activity

The antiproliferative efficacy of these derivatives is intricately linked to the nature of the substituents on the 2-methylnicotinic acid core. Analysis of a series of 6-aryl-2-methylnicotinic acid hydrazones provides the following insights:[7]

  • The Hydrazone Moiety: The -CONHNH- linkage is a crucial pharmacophoric feature. Its ability to form hydrogen bonds is likely vital for target engagement.

  • Substitution at the 6-position: The presence of an aryl group at the 6-position of the pyridine ring significantly influences activity. The electronic properties and steric bulk of this aryl group can modulate the compound's interaction with the target protein.

  • Terminal Arylidene Group: The nature of the aromatic aldehyde condensed with the hydrazide to form the final hydrazone plays a critical role. Electron-withdrawing or electron-donating groups on this terminal aryl ring can fine-tune the biological activity. For instance, compound 6c from the studied series, which exhibited the highest activity, possesses a specific substitution pattern on this ring that is favorable for its antiproliferative effects.[7]

The following table summarizes the antiproliferative activity of selected 6-aryl-2-methylnicotinic acid hydrazone derivatives against the K562 leukemia cell line.[7]

CompoundR (Substituent on terminal aryl ring)IC50 (µM)[7]
5a H66.78
6a 4-OCH345.33
6c 4-Cl24.99
6h 2,4-diCl33.21

From this data, it is evident that the presence of a chlorine atom at the para-position of the terminal aryl ring (compound 6c ) confers the highest potency. This suggests that an electron-withdrawing group at this position is beneficial for activity.

Experimental Protocols

A mixture of the appropriate ethyl 6-aryl-2-methylnicotinate (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired 6-aryl-2-methylnicotinohydrazide.

  • Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate at a density of 5 × 10³ cells per well in 200 µL of complete medium and incubated for 24 hours.[8]

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium. The cells are treated with various concentrations of the compounds and incubated for 72 hours.[8]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing the IKKβ/NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.

IKK_NFkB_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β Receptor TNFR, IL-1R Stimulus->Receptor Binds to IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IKK_active Active IKKβ IKK_complex->IKK_active Phosphorylation IkB_NFkB IκBα-NF-κB IKK_active->IkB_NFkB Phosphorylates IκBα IkB_p P-IκBα NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor 2-Methylnicotinic Acid Derivative (IKKβ Inhibitor) Inhibitor->IKK_active Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) DNA->Gene_expression Promotes Transcription

Caption: The IKKβ/NF-κB signaling pathway and the inhibitory action of 2-methylnicotinic acid derivatives.

II. α-Glucosidase Inhibition: A Strategy for Type 2 Diabetes Management

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[9] Acarbose is a well-known α-glucosidase inhibitor used clinically.[10] Recent research has identified novel nicotinic acid derivatives as potent, noncompetitive inhibitors of α-glucosidase.[9]

Structure-Activity Relationship (SAR) for α-Glucosidase Inhibition

A study on nicotinic acid derivatives with modifications at the 5 and 6-positions of the pyridine ring has provided valuable SAR insights for α-glucosidase inhibition.[11]

  • Amino Group at the 5-position: The presence of an amino (-NH2) group at the 5-position of the nicotinic acid scaffold is crucial for activity against α-glucosidase.[11]

  • Ether/Thioether Linkage at the 6-position: The introduction of an ether or thioether functionality at the 6-position has been shown to be an effective strategy for developing potent inhibitors.[11]

  • Substituents on the Phenyl Ring: Functionalization of the ortho position of the phenyl ring attached to the ether/thioether linkage with electron-donating groups, such as ethyl (-CH2CH3) or its isosteric replacement methoxy (-OCH3), leads to compounds with remarkable activity.[11]

The following table presents the α-glucosidase inhibitory activity of selected nicotinic acid derivatives.[9]

CompoundR1R2IC50 (µM)[9]
Acarbose ---
35 NH2O-(2-ethylphenyl)32.9
39 NH2O-(2-methoxyphenyl)26.4

These results highlight the importance of the amino group at the 5-position and an ortho-substituted phenyl ether at the 6-position for potent α-glucosidase inhibition.

Experimental Protocols
  • Reagent Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8-7.0). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[12][13]

  • Incubation: In a 96-well plate, pre-incubate the enzyme solution with various concentrations of the test compound (dissolved in DMSO and diluted with buffer) for a defined period (e.g., 5-20 minutes) at 37°C.[12][14]

  • Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 20 minutes) at 37°C, stop the reaction by adding a solution of sodium carbonate (Na2CO3).[12]

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.[12]

  • IC50 Calculation: The concentration of the inhibitor required to reduce the α-glucosidase activity by 50% (IC50) is determined from a plot of percent inhibition versus inhibitor concentration.

Visualizing the Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram outlines the key steps in the in vitro α-glucosidase inhibition assay.

aGlucosidase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare α-glucosidase, pNPG substrate, and test compounds in buffer Preincubation Pre-incubate enzyme with test compound (37°C) Reagents->Preincubation Reaction_start Add pNPG substrate to initiate reaction Preincubation->Reaction_start Reaction_stop Incubate (37°C), then add Na2CO3 to stop the reaction Reaction_start->Reaction_stop Measurement Measure absorbance at 405 nm Reaction_stop->Measurement Calculation Calculate % inhibition and determine IC50 Measurement->Calculation

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The 2-methylnicotinic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein for both antiproliferative and α-glucosidase inhibitory activities underscore the importance of rational drug design. For aspiring anticancer drugs targeting the IKKβ/NF-κB pathway, the focus should be on optimizing the substituents on the 6-aryl and terminal arylidene moieties of the hydrazone derivatives. In the quest for new treatments for type 2 diabetes, the derivatization of the 2-methylnicotinic acid core at the 5 and 6-positions, particularly with an amino group and a substituted phenyl ether linkage, respectively, holds significant promise. The experimental protocols provided in this guide offer a validated framework for the synthesis and evaluation of new analogs, ensuring the scientific rigor required for advancing these promising compounds through the drug discovery pipeline.

References

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  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of pharmacal research, 35(9), 1543–1552.
  • Di Francesco, M. E., Cuzzucoli Crucitti, G., & et al. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.